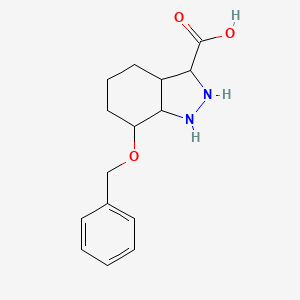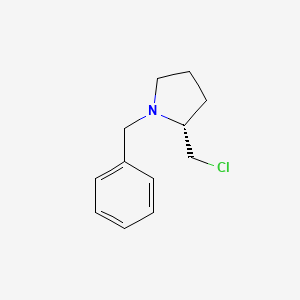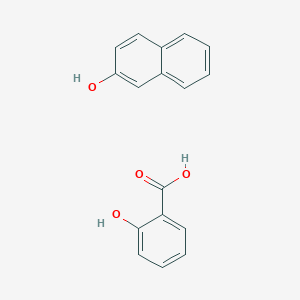![molecular formula C13H21N B12347046 4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
4-[4-(Propan-2-yl)phenyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropylbenzyl)propylamine is an organic compound with the chemical formula C13H21N. It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group at the para position and a propylamine group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Isopropylbenzyl)propylamine is typically synthesized through the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 40-45°C for the initial reaction and 200-210°C for the dehydration step .
Industrial Production Methods
Industrial production of (4-Isopropylbenzyl)propylamine often involves the hydrogenation of isopropanol with ammonia in the presence of a nickel-aluminum catalyst activated by barium hydroxide. This method yields a mixture of mono- and diisopropylamine, which can be separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylbenzyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
(4-Isopropylbenzyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neurotransmitter pathways and as a precursor to biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (4-Isopropylbenzyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cumyl alcohol:
Isopropylbenzylamine: A closely related compound with similar applications in organic synthesis.
Uniqueness
(4-Isopropylbenzyl)propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropyl group and a propylamine group makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-9,11H,3-5,10,14H2,1-2H3 |
InChI Key |
ZONHONWIVLUCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


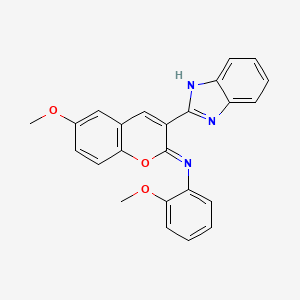
![11-(4-Butoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12346972.png)
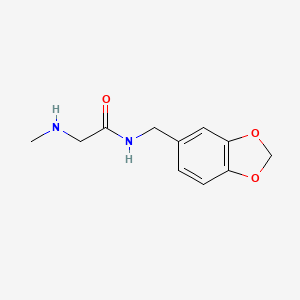
![N-(3-chloro-2-methylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide](/img/structure/B12346986.png)
![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![2,6,7,8,9,9a-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B12347000.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)


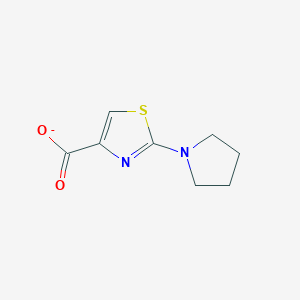
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
